Tinopal

Description

Properties

CAS No. |

32466-46-9 |

|---|---|

Molecular Formula |

C40H40N12O8S2 |

Molecular Weight |

881.0 g/mol |

IUPAC Name |

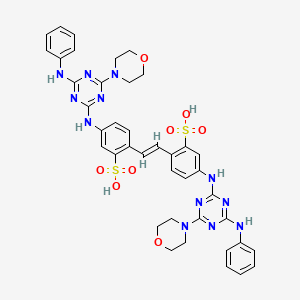

5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |

InChI Key |

YGUMVDWOQQJBGA-VAWYXSNFSA-N |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |

Related CAS |

16090-02-1 (di-hydrochloride salt) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Tinopal Optical Brighteners

For Researchers, Scientists, and Drug Development Professionals

The term "Tinopal" refers to a range of fluorescent whitening agents, also known as optical brighteners, which are utilized across various industries to enhance the whiteness of products. This guide provides a detailed overview of the chemical composition of several key this compound variants, presenting their distinct chemical structures and properties.

Core Chemical Identities of this compound Variants

The trade name this compound encompasses a variety of complex organic molecules. Below is a summary of the chemical identities of some of the most common types.

| Trade Name | Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound CBS-X | Disodium 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulfonate)[1] | 27344-41-8[1][2][3][4][5][6][7] | C₂₈H₂₀Na₂O₆S₂[1][3][5][7] | 562.56[1] |

| This compound RBS 200 | 4-(2H-Naphtho[1,2-d]triazol-2-yl)-2-stilbenesulfonic Acid Sodium Salt[8] | 6416-68-8[8] | C₂₄H₁₆N₃NaO₃S[8] | 449.46[8] |

| This compound OB | 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole)[9][10][11] | 7128-64-5[9][11] | C₂₆H₂₆N₂O₂S[11] | 430.56[9] |

| This compound (unspecified) | 5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid[12] | 32466-46-9[12] | C₄₀H₄₀N₁₂O₈S₂[12][13] | 881.0[12] |

| This compound 5BM | disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[14] | 13863-31-5[14] | C₃₈H₃₈N₁₂Na₂O₈S₂[14] | 900.9[14] |

| This compound MSP | Fluorescent Brightener 353[15] | 55585-28-9[15] | C₁₈H₁₃N₄NaO₇S[15] | Not specified |

Chemical Structures and Logical Relationships

The chemical structures of these compounds are diverse, which accounts for their varied applications and properties. The following diagrams illustrate the core structures of the aforementioned this compound variants.

Caption: Logical relationship of components in this compound CBS-X.

Caption: Core structure of this compound RBS 200.

Caption: Structural components of this compound OB.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound compounds are often proprietary to the manufacturers. However, general analytical techniques can be employed for their characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A common method for analyzing optical brighteners is reverse-phase HPLC with fluorescence detection.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate).

-

Stationary Phase: C18 column.

-

Detection: Fluorescence detector with excitation and emission wavelengths specific to the this compound variant being analyzed. For example, for this compound CBS-X, the absorption maximum is around 349 nm, and the emission maximum is at 435 nm[1].

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of water and methanol (B129727), and filtered before injection.

-

Quantification: A calibration curve is generated using certified reference standards of the specific this compound compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and elucidate the structure of this compound compounds and their potential degradation products.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for these types of polar molecules.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers can be used.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

UV-Visible Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental technique to determine the absorption spectrum of a this compound compound, which is crucial for its function as an optical brightener.

-

Solvent: The choice of solvent can influence the absorption spectrum. Water or methanol are common choices.

-

Procedure: A solution of the this compound compound is prepared at a known concentration, and its absorbance is measured across the UV and visible range (typically 200-800 nm). The wavelength of maximum absorption (λmax) is a key parameter.

This technical guide provides a foundational understanding of the chemical composition of various this compound optical brighteners. For in-depth research and development, it is recommended to consult specific technical data sheets and safety data sheets provided by the manufacturer for the particular this compound product of interest.

References

- 1. Optical Brightener FBA351 (this compound CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]

- 2. This compound CBS - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound CBS-X 351 optical brightener manufacturer - Raytop Chemical [raytopoba.com]

- 4. This compound CBS X Bulk Distributor | CAS 27344-41-8, 68-12-2 | Brenntag [brenntag.com]

- 5. This compound CBS-X 351 CAS No.:27344-41-8 optical brightener basf NFW450 - Raytop Chemical [raytopoba.com]

- 6. echemi.com [echemi.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. scbt.com [scbt.com]

- 9. santplas.com [santplas.com]

- 10. specialchem.com [specialchem.com]

- 11. opticalwhitener.com [opticalwhitener.com]

- 12. This compound | C40H40N12O8S2 | CID 5750263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. This compound 5BM | C38H38N12Na2O8S2 | CID 6433586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound MSP - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Absorbance and Emission Spectra of Tinopal CBS-X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal CBS-X, chemically known as 4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt, is a fluorescent whitening agent (FWA) widely utilized in the detergent, textile, and paper industries to enhance the whiteness of materials.[1] Its efficacy is rooted in its unique photophysical properties: the absorption of ultraviolet (UV) radiation and the subsequent emission of visible blue light, which counteracts the natural yellowish tint of substrates.[1] This technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound CBS-X, including quantitative data, detailed experimental protocols, and a visualization of the analytical workflow.

Core Photophysical Properties

The fluorescence of this compound CBS-X is a result of its chemical structure, a 4,4'-distyryl biphenyl (B1667301) derivative.[2] This structure facilitates the absorption of energy from UV light, exciting electrons to a higher energy state. As these electrons return to their ground state, the energy is released as visible blue light, typically in the 420-470 nm range.[3]

Quantitative Spectroscopic Data

The key photophysical parameters of this compound CBS-X are summarized in the table below. These values are crucial for quantitative analysis and for understanding the compound's performance as a fluorescent whitening agent.

| Parameter | Value | Unit | Notes |

| Absorbance Maximum (λmax) | 349 - 350 | nm | In distilled water. This is the wavelength of maximum UV light absorption. |

| Emission Maximum (λem) | ~435 | nm | This is the wavelength of maximum blue light emission, responsible for the whitening effect. |

| Molar Absorptivity (ε) | ~128,589 | L·mol-1·cm-1 | Calculated from the E1/1 value. See calculation details below. |

| E1/1 Value | 1143 ± 38 | - | Absorbance of a 1% solution in a 1 cm cuvette at 349 nm in distilled water.[4] |

| Molecular Weight | 562.56 | g/mol | [5] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found in literature | - | This value represents the efficiency of the fluorescence process. It can be determined experimentally using the comparative method described in the experimental protocols. |

Calculation of Molar Absorptivity:

The molar absorptivity (ε) was calculated from the provided E1/1 value using the following formula:

ε = (E1/1 * Molecular Weight) / 10

ε = (1143 * 562.56) / 10 = 64,294.5 L·mol-1·cm-1

Note: The active content of commercial this compound CBS-X is approximately 90%. Adjusting for this, the molar absorptivity of the pure compound is estimated to be higher. A second source provides an E1/1 value in the range of 1105-1181. Using an average of 1143, the calculated molar absorptivity is provided.

Experimental Protocols

Accurate characterization of the absorbance and emission spectra of this compound CBS-X requires precise experimental procedures. The following protocols outline the methodologies for these key experiments.

I. Measurement of Absorbance Spectrum (UV-Vis Spectrophotometry)

Objective: To determine the absorbance spectrum and the wavelength of maximum absorbance (λmax) of this compound CBS-X.

Materials and Equipment:

-

This compound CBS-X

-

Distilled or deionized water (solvent)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound CBS-X and dissolve it in a known volume of distilled water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

Use distilled water as the blank to zero the instrument.

-

-

Measurement:

-

Rinse a quartz cuvette with the blank solution (distilled water) and fill it. Place it in the reference beam path of the spectrophotometer.

-

Rinse a second quartz cuvette with one of the working solutions and fill it. Place it in the sample beam path.

-

Record the absorbance spectrum.

-

Repeat the measurement for each working solution.

-

-

Data Analysis:

-

From the obtained spectra, identify the wavelength of maximum absorbance (λmax).

-

If determining molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), will be equal to ε when the path length is 1 cm.

-

II. Measurement of Emission Spectrum (Fluorescence Spectroscopy)

Objective: To determine the emission spectrum and the wavelength of maximum emission (λem) of this compound CBS-X.

Materials and Equipment:

-

This compound CBS-X solutions (prepared as for UV-Vis spectrophotometry)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished)

Procedure:

-

Sample Preparation: Use the same or similarly prepared dilute solutions of this compound CBS-X as in the absorbance measurement. Absorbance at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the absorbance maximum (λmax) determined previously (around 350 nm).

-

Set the emission scan range (e.g., 370-600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement:

-

Fill a clean quartz cuvette with the blank (distilled water) and record a blank spectrum to check for solvent Raman scattering and other background signals.

-

Fill the cuvette with a dilute this compound CBS-X solution and place it in the sample holder.

-

Acquire the emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound CBS-X.

-

Identify the wavelength of maximum emission intensity (λem).

-

III. Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound CBS-X relative to a known standard.

Materials and Equipment:

-

This compound CBS-X solutions

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and this compound CBS-X in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Absorbance Measurement: Record the absorbance spectra of all solutions.

-

Fluorescence Measurement:

-

Set the excitation wavelength to be the same for both the standard and the sample.

-

Record the fluorescence emission spectra for all solutions of the standard and the sample under identical instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used; for the same solvent, this term is 1).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for determining the absorbance and emission spectra of this compound CBS-X.

Caption: Experimental workflow for the spectroscopic analysis of this compound CBS-X.

Conclusion

This technical guide has provided a detailed overview of the absorbance and emission properties of this compound CBS-X. The quantitative data and experimental protocols presented herein offer a solid foundation for researchers and scientists working with this fluorescent whitening agent. The provided workflow visualization further clarifies the logical steps involved in its spectroscopic characterization. Understanding these core photophysical properties is essential for the effective application and quality control of this compound CBS-X in various industrial and research settings.

References

Safeguarding Your Research: A Technical Guide to the Health and Safety of Tinopal in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the use of Tinopal, a common fluorescent whitening agent, in a laboratory setting. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This document outlines potential hazards, provides quantitative toxicological data, and details best practices for handling, storage, and disposal of this compound compounds.

Hazard Identification and Classification

This compound, in its various forms, is typically a solid powder. The primary hazards associated with its use in a laboratory setting are inhalation of dust particles and potential for dust explosion. Direct contact with skin and eyes should also be avoided, although most this compound variants are not classified as skin or eye irritants.

Primary Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

A significant physical hazard associated with powdered this compound is the potential for a combustible dust explosion.[1][2][3] It is crucial to prevent the formation of dust clouds in the presence of an ignition source.[1][4]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for various this compound products. These values are primarily derived from studies conducted on animal models, as indicated in the respective Safety Data Sheets.

Table 1: Acute Toxicity Data for this compound Variants

| This compound Variant | Test | Species | Route | Result | Reference |

| This compound OB CO | LD50 | Rat (male/female) | Oral | > 10,000 mg/kg | [1] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [1] | |

| LC50 | Rat (male/female) | Inhalation (4h, dust aerosol) | > 1.82 mg/L | [1] | |

| This compound DMA-X | LD50 | Rat | Oral | > 5,000 mg/kg | [3] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [3] | |

| This compound CBS-X | LD50 | Rat (male/female) | Oral | > 2,000 mg/kg | [5] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg | [5] | |

| LC50 | Rat (male/female) | Inhalation (4h, aerosol) | 3.9 mg/L | [5] |

Table 2: Irritation and Sensitization Data for this compound Variants

| This compound Variant | Test | Species | Result | Reference |

| This compound OB CO | Skin Irritation | Rabbit | Non-irritant | [1][4] |

| Eye Irritation | Rabbit | Non-irritant | [1][4] | |

| Skin Sensitization | Guinea Pig | Non-sensitizing | [1] | |

| This compound DMA-X | Skin Irritation | Rabbit | Non-irritant | [3] |

| Eye Irritation | Rabbit | Non-irritant | [3] | |

| This compound CBS-X | Skin Irritation | Rabbit | Non-irritant | [5][6] |

| Eye Irritation | Rabbit | Severely irritating | [5][6] | |

| Skin Sensitization | Guinea Pig | Non-sensitizing | [5] |

Table 3: Chronic Toxicity and Mutagenicity Data for this compound OB CO

| Test | Method | Result | Reference |

| Repeated Dose Toxicity | Oral (Animal Studies) | No adverse effects observed | [1][4] |

| Genetic Toxicity | Bacterial Mutagenicity | Not mutagenic | [1] |

| Mammalian Cell Culture Mutagenicity | Not mutagenic | [1] | |

| Carcinogenicity | Long-term Feed Studies (Rats and Mice) | No carcinogenic effect observed | [1][4] |

Experimental Protocols: Safe Laboratory Handling of this compound

The following is a generalized protocol for the safe handling of powdered this compound in a laboratory. This should be adapted based on the specific experimental procedures and institutional safety guidelines.

3.1. Engineering Controls

-

Ventilation: All handling of this compound powder that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to control dust at the source.

-

Dust Control: Systems for handling this compound should be designed to prevent the escape of dust into the work area.[4]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Specification | Reference |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [1][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, chloroprene (B89495) rubber, polyvinylchloride). | [3][7] |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be worn if ventilation is inadequate or if dust is generated. | [1][3][7] |

| Body Protection | A laboratory coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or potential for splashing, a chemical-protection suit may be necessary. | [1][3][7] |

3.3. Standard Operating Procedure for Handling this compound Powder

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as specified in Table 4.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of this compound powder inside a chemical fume hood to minimize dust inhalation.

-

Use a spatula or scoop for transferring the powder. Avoid scooping in a manner that creates airborne dust.

-

Close the container tightly immediately after use.

-

-

In-Experiment Use:

-

Maintain good laboratory hygiene.

-

Avoid direct contact with the skin and eyes.

-

If working with solutions, handle them with the same care as the powder.

-

-

Spill Cleanup:

-

In case of a small spill, carefully sweep or vacuum the powder. Avoid dry sweeping that can generate dust.[2]

-

For larger spills, contain the material and collect it using a method that does not generate dust.

-

Place the collected material in a sealed, labeled container for proper disposal.

-

-

Decontamination and Waste Disposal:

-

Clean all contaminated surfaces thoroughly.

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[7] Do not pour down the drain.

-

Visualization of Laboratory Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound in a laboratory setting.

Caption: General laboratory workflow for the safe handling of powdered this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention. | [1][4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for 15-20 minutes. If irritation develops, seek medical attention. | [1][4] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1][4] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1][4] |

Storage and Disposal

6.1. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

-

Take precautionary measures against static discharge and avoid dust formation.[3]

6.2. Disposal

-

Dispose of unwanted this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7]

-

Do not dispose of this compound down the drain or into the environment.[2]

Environmental Considerations

While this compound CBS-X has been found to be degradable in the aquatic environment, it is still advised to prevent its release.[8] Some this compound variants, such as CBS-X, are considered harmful to aquatic life.[5] Therefore, all measures should be taken to prevent the contamination of soil, water, and the general environment.

Conclusion

The use of this compound in a laboratory setting can be conducted safely by adhering to the guidelines outlined in this document. A thorough understanding of the potential hazards, the implementation of proper engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe work practices are essential for minimizing risk. Researchers, scientists, and drug development professionals are encouraged to review the specific Safety Data Sheet for the this compound variant in use and to integrate these safety considerations into their experimental designs and laboratory protocols.

References

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. sds.chemtel.net [sds.chemtel.net]

- 3. nexchem.co.uk [nexchem.co.uk]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. oxychemicals.com.vn [oxychemicals.com.vn]

- 7. benchchem.com [benchchem.com]

- 8. assets-global.website-files.com [assets-global.website-files.com]

An In-depth Technical Guide to Tinopal® Optical Brighteners: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of various types of Tinopal®, a widely used class of optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for various applications, including their use as fluorescent tracers or in formulation studies.

Introduction to this compound® Optical Brighteners

This compound® encompasses a range of chemical compounds designed to absorb light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[1] This process, known as optical brightening, counteracts the natural yellowish tint of materials, making them appear whiter and brighter.[1] The primary mechanism of action is a physical phenomenon of fluorescence, which enhances the overall reflectance of visible light from a substrate.[2]

The main chemical classes of this compound® and other optical brighteners include stilbene (B7821643) derivatives, coumarins, and benzoxazoles. This guide will focus on several key examples of this compound® to illustrate their diverse chemical properties and applications.

Chemical Classification and Properties of Key this compound® Types

This section details the chemical properties of four major types of this compound®: OB, CBS-X, NFW, and SFP. The data has been compiled from various technical data sheets and scientific publications to provide a comparative overview.

This compound® OB

This compound® OB is a high molecular weight optical brightener belonging to the thiophenediyl benzoxazole (B165842) class.[3] It is characterized by its excellent heat resistance, good light fastness, and low volatility, making it suitable for applications in polymers and synthetic materials.[3]

This compound® CBS-X

This compound® CBS-X is a distyryl biphenyl (B1667301) derivative, a type of stilbene-based optical brightener.[4] It is highly soluble in water and is commonly used in detergents to provide a brilliant white effect on cellulosic fibers over a wide range of temperatures.[4]

This compound® NFW

This compound® NFW is a biphenyl-stilbene derivative, often supplied as a liquid solution.[5][6] It is designed for water-based coatings and overprint varnishes, where it provides a brilliant bluish whitening effect and good compatibility with a wide range of resins.[5]

This compound® SFP

This compound® SFP is a triazine-stilbene derivative that is highly soluble in water.[7] It is used as an optical brightener in photographic color developer baths and as a fluorescent tracer.[7]

Tabulated Chemical and Physical Properties

The following tables summarize the key quantitative data for the different types of this compound® discussed.

| Property | This compound® OB | This compound® CBS-X | This compound® NFW | This compound® SFP |

| Chemical Class | Thiophenediyl Benzoxazole | Distyryl Biphenyl (Stilbene) | Biphenyl-Stilbene | Triazine-Stilbene |

| CAS Number | 7128-64-5 | 27344-41-8 | 27344-41-8 | 41098-56-0 |

| Molecular Formula | C26H26N2O2S | C28H20Na2O6S2 | C28H20Na2O6S2 | C40H42N12O10S2.2Na |

| Molecular Weight ( g/mol ) | 430.56 | 562.56 | 562.5 | ~1305 |

| Physical Form | Yellowish-green powder | Yellow to greenish granules | Yellow-green liquid | Light yellow powder |

Table 1: General Chemical Properties of Selected this compound® Types.

| Property | This compound® OB | This compound® CBS-X | This compound® NFW | This compound® SFP |

| Melting Point (°C) | 196 - 203 | >300 | Not Applicable (Liquid) | >300 |

| Absorption Max (λmax, nm) | ~375 (in DMF) | ~349 (in water)[4] | ~348 | ~340 (in 1:1 DMF/water) |

| Emission Max (λem, nm) | ~435 (in DMF) | ~435 (in water)[4] | ~435 | ~420 (in 1:1 DMF/water) |

| Solubility in Water | <0.01% at 20°C | 25 g/L at 25°C, 300 g/L at 90°C[4] | >50 g/100g solution at 25°C | High |

| Solubility in Acetone | 0.5 g/100g solution at 20°C | - | 0.6 g/100g solution at 25°C | - |

| Solubility in Chloroform | 14 g/100g solution at 20°C | - | - | - |

Table 2: Physicochemical and Spectroscopic Properties of Selected this compound® Types.

Toxicological Profile and Signaling Pathways

Certain optical brighteners, particularly stilbene derivatives like this compound® CBS-X, have been studied for their toxicological effects. Research on the nematode C. elegans has shown that exposure to some stilbene-based optical brighteners can lead to the generation of reactive oxygen species (ROS), inducing an oxidative stress response.[2][8] This is evidenced by the increased expression of genes such as gpx-4 and sod-4, which are involved in the cellular defense against oxidative damage.[2][8] While these compounds generally exhibit low lethality, they can have significant effects on growth, locomotion, and reproduction.[8] The interaction with cellular components can also involve binding to proteins such as Hsp70 and the CD40 ligand.[8]

Caption: Oxidative stress pathway induced by stilbene-based this compound.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common technique for determining ΦF.

Principle: Solutions of a standard with a known quantum yield and the test sample are prepared with identical absorbance at the same excitation wavelength. Under these conditions, it is assumed that both solutions absorb the same number of photons. The ratio of the integrated fluorescence intensities of the two solutions will then be equal to the ratio of their quantum yields.

Materials:

-

A research-grade spectrofluorometer

-

A UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

The this compound® sample to be tested

-

High-purity solvent (e.g., ethanol, cyclohexane, or deionized water, depending on the solubility of the this compound® and the standard)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the standard and the this compound® sample in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions of both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements: a. Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm). b. Excite the samples at the wavelength used for the absorbance measurements. c. Record the fluorescence emission spectrum over the appropriate wavelength range. Ensure that the entire emission spectrum is captured. d. Record the emission spectrum of a solvent blank.

-

Data Analysis: a. Subtract the solvent blank spectrum from the sample and standard spectra. b. Integrate the area under the corrected emission spectra for both the sample and the standard. c. Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) Where:

- Φst is the quantum yield of the standard

- Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively

- Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively

- nx and nst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Caption: Workflow for determining fluorescence quantum yield.

Conclusion

The various types of this compound® offer a wide range of chemical and physical properties, making them suitable for diverse applications. Their distinct chemical structures, primarily based on stilbene and benzoxazole derivatives, dictate their solubility, spectral characteristics, and interaction with different substrates. A thorough understanding of these properties, as outlined in this guide, is essential for their effective and safe use in research and industrial settings. Further research into the specific quantum yields and biological interactions of these compounds will continue to expand their utility and ensure their responsible application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. santplas.com [santplas.com]

- 4. Optical Brightener FBA351 (this compound CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]

- 5. This compound NFW liquid - FamilyHome [familyhome.by]

- 6. explore.azelis.com [explore.azelis.com]

- 7. mychem.ir [mychem.ir]

- 8. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Tinopal: A Technical Guide to its Role as an Optical Brightener in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Tinopal, a widely recognized optical brightening agent, in various scientific research applications. Beyond its conventional use in the textile and detergent industries, this compound's unique fluorescent properties have established it as a valuable tool in cell biology, environmental science, and drug development. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Principles and Mechanism of Action

This compound and other fluorescent whitening agents (FWAs) function by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, typically in the 420-470 nm range. This process of fluorescence masks the natural yellowish hue of materials, resulting in a brighter, whiter appearance. In a research context, this property is harnessed to selectively label and visualize specific biological structures or to act as a sensitive tracer.

The various formulations of this compound, such as this compound CBS-X, this compound UNPA-GX (also known as Fluorescent Brightener 28 or Calcofluor White M2R), and this compound AN, possess distinct chemical structures that influence their solubility, binding affinities, and spectral properties, making them suitable for a range of specialized applications.

Quantitative Data: Photophysical Properties of Key this compound Variants

The selection of the appropriate this compound variant is critical for successful experimental outcomes. The following table summarizes the key photophysical properties of the most commonly used Tinopals in scientific research.

| Property | This compound CBS-X | This compound UNPA-GX (Fluorescent Brightener 28) | This compound AN | This compound OB |

| Synonyms | Fluorescent Brightener 351 | Calcofluor White M2R, Fluostain I | - | Uvitex OB, Optical Brightener OB |

| Excitation Maximum | ~349-350 nm[1] | ~365 nm[2] | Not specified | ~340-370 nm[3] |

| Emission Maximum | ~424-430 nm[1] | ~435 nm[2] | Not specified | ~420-470 nm[3] |

| Molar Extinction Coefficient | 65,000 L mol⁻¹ cm⁻¹[4] | 40-60 L g⁻¹ cm⁻¹ (at 238-242 nm) | Not specified | Not specified |

| Key Characteristics | Good water solubility, good photostability.[5][6] | Binds to cellulose (B213188) and chitin.[7][8] | Inhibits mitochondrial electron transport.[9] | High heat resistance and chemical stability.[3] |

Applications and Experimental Protocols

Staining of Fungi and Chitin-Containing Organisms

This compound UNPA-GX (Fluorescent Brightener 28) is a widely used stain for the visualization of chitin, a key component of fungal cell walls.[5][7] Its high specificity and bright fluorescence make it an invaluable tool for identifying fungal elements in various samples.

-

Sample Preparation:

-

Place a small amount of the specimen (e.g., skin scraping, nail clipping, or a fungal culture) on a clean microscope slide.

-

For tissues, deparaffinize sections and rehydrate to water.

-

-

Clearing (Optional but Recommended):

-

Add 1-2 drops of 10-20% potassium hydroxide (B78521) (KOH) solution to the specimen.

-

Place a coverslip over the preparation and let it sit for 15-30 minutes at room temperature to allow the KOH to digest cellular debris. Gentle heating can accelerate this process.[10]

-

-

Staining:

-

Add 1-2 drops of a 0.1% (w/v) aqueous solution of this compound UNPA-GX to the slide.

-

Allow the stain to incubate for 1-5 minutes.

-

-

Visualization:

-

Examine the slide under a fluorescence microscope using a UV excitation filter (around 365 nm). Fungal elements will fluoresce a brilliant apple-green.[10]

-

Bacterial Staining in Plant Tissues

This compound AN has been successfully employed for the fluorescent microscopic detection of bacteria within plant tissues.[11][12]

-

Sectioning and Fixation:

-

Counterstaining:

-

This compound AN Staining:

-

Mounting and Visualization:

Flow Cytometry

This compound CBS-X is an effective stain for the flow cytometric analysis of microorganisms, including bacteria and spores.[1][13] Pretreatment with ethanol (B145695) can enhance the staining process.[1][13]

-

Cell Fixation (Optional):

-

Fix microbial samples by adding ethanol to a final concentration of 70%. Samples can be stored at -20°C.

-

Before staining, centrifuge the fixed cells and wash with the sheath fluid to be used for flow cytometry.

-

-

Staining:

-

Resuspend the cell pellet in the sheath fluid.

-

Add this compound CBS-X to a final concentration of 40 µg/mL.

-

The staining is often rapid.

-

-

Analysis:

-

Analyze the stained samples using a flow cytometer with UV excitation.

-

Drug Quantification: The Zuranolone Assay

A novel spectrofluorimetric method utilizes this compound CBS-X as a fluorescent probe for the quantification of Zuranolone. The mechanism is based on the formation of a stable ion-pair complex between the two molecules.

In an acidic environment, the Zuranolone molecule becomes protonated, leading to a positive charge. This allows for an electrostatic interaction with the negatively charged sulfonic groups of this compound CBS-X, resulting in the formation of a stable, fluorescent ion-pair complex. This complex exhibits a significant enhancement in its fluorescent signal compared to this compound CBS-X alone, with a shift in the emission wavelength.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Brightener 28 used as a stain and brightening agent 4404-43-7 [sigmaaldrich.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 5. selleckchem.com [selleckchem.com]

- 6. dalynn.com [dalynn.com]

- 7. thomassci.com [thomassci.com]

- 8. Fluorescent Brightener 28 disodium salt solution used as a stain and brightening agent 4193-55-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Fluorescent brighteners: novel stains for the flow cytometric analysis of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of Tinopal Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Tinopal compounds, a class of molecules widely utilized as optical brighteners. While their primary application lies in the detergent, textile, and paper industries, their inherent fluorescence lends them to potential applications in research and development, including serving as fluorescent probes. This document outlines their core fluorescent characteristics, presents available quantitative data, details relevant experimental protocols, and explores their utility in the context of drug development.

Core Fluorescent Properties of this compound Compounds

This compound compounds are predominantly stilbene (B7821643) or distyrylbiphenyl (B371695) derivatives. Their fluorescence arises from the absorption of ultraviolet (UV) radiation and the subsequent emission of visible, typically blue, light. This process effectively masks any yellowish appearance of a material, making it seem whiter and brighter. The fundamental mechanism involves the excitation of π-electrons in the conjugated system of the molecule to a higher energy state upon absorption of UV photons. The subsequent relaxation of these electrons back to the ground state results in the emission of photons of lower energy (longer wavelength), which falls within the visible spectrum.

The general spectral characteristics of these optical brightening agents involve absorption in the UV-A range, typically between 340 and 370 nm, and emission in the blue region of the visible spectrum, usually between 420 and 470 nm.

Quantitative Fluorescent Data

| Compound Name | Chemical Class | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Quantum Yield (Φ_F) | Notes |

| This compound CBS-X | 4,4'-Distyrylbiphenyl derivative | 290[1], 349 | 408[1], 435 | Not available | Not available | Also used as a fluorescent probe. |

| This compound OB | 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | 340-370 (range)[2] | 420-470 (range)[2] | Not available | Not available | Known for excellent heat resistance.[2] |

| This compound SFP | Triazine-stilbene | Not available | Not available | Not available | Not available | Water-soluble optical brightener. |

| This compound UNPA-GX (Fluorescent Brightener 28) | Not specified | 238-242 | Not available | 40-60 (at 0.01 g/L in water)[3] | Not available | Used as a viability stain for fungi.[4] |

Experimental Protocols

The characterization of the fluorescent properties of this compound compounds involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Proper sample preparation is crucial for accurate fluorescence measurements.

-

Solvent Selection: The choice of solvent can significantly influence the fluorescent properties of a compound. For water-soluble this compound compounds like CBS-X and SFP, ultrapure water is a suitable solvent. For compounds like this compound OB, which are soluble in organic solvents, solvents such as ethanol, dimethylformamide (DMF), or a mixture of DMF and water can be used.[5]

-

Concentration: For absorbance measurements, prepare a stock solution of the this compound compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to determine the molar extinction coefficient using the Beer-Lambert law. For fluorescence measurements, the concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Handling: this compound solutions should be protected from light to prevent photobleaching.[6] Use quartz cuvettes for both absorbance and fluorescence measurements.

This experiment determines the absorption spectrum and molar extinction coefficient.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum of the solvent using a quartz cuvette.

-

Measure the absorbance spectra of the diluted this compound solutions across a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot absorbance at λ_abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) if the path length (l) is 1 cm and the concentration (c) is in mol/L.

-

This experiment determines the excitation and emission spectra.

-

Instrumentation: A spectrofluorometer.

-

Procedure for Emission Spectrum:

-

Set the excitation wavelength to the λ_abs determined from the absorbance spectrum.

-

Scan the emission wavelengths over a range that includes the expected emission (e.g., 380-600 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

-

-

Procedure for Excitation Spectrum:

-

Set the emission wavelength to the λ_em.

-

Scan the excitation wavelengths over a range that includes the absorption band.

-

The resulting spectrum should resemble the absorption spectrum of the compound.

-

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound compound.

-

Procedure:

-

Prepare solutions of the this compound compound and the standard with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the this compound compound using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where:

-

Φ_F is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the fluorescent properties of a this compound compound.

This compound Compounds in Drug Development

The application of this compound compounds directly in signaling pathways or as therapeutic agents has not been established. However, their strong fluorescent properties make them valuable tools as fluorescent probes in drug development and analytical chemistry.

A notable example is the use of This compound CBS-X in a spectrofluorimetric method for the determination of Zuranolone, a neuroactive steroid.[1] In this application, this compound CBS-X forms a stable ion-pair complex with Zuranolone. This interaction results in a significant enhancement of the fluorescence signal and a shift in the emission wavelength, allowing for the sensitive quantification of the drug.

The native fluorescence of this compound CBS-X is observed with an excitation at 290 nm and emission at 408 nm.[1] Upon forming a complex with Zuranolone, the emission peak shifts to 520 nm.[7] This change in the fluorescent signal provides a basis for a quantitative assay.

The logical relationship for this application can be visualized as follows:

This application highlights the potential of this compound compounds as readily available, cost-effective fluorescent probes for the development of analytical methods for new drug candidates that may lack intrinsic fluorescence. Future research could explore the development of other this compound-based probes for various analytes of interest in drug discovery and diagnostics.

References

- 1. A novel fluorescence-based method for the determination of Zuranolone using this compound CBS-X in the pharmaceutical formulation and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. welltchemicals.com [welltchemicals.com]

- 3. Fluorescent Brightener 28 used as a stain and brightening agent 4404-43-7 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. download.basf.com [download.basf.com]

- 6. biakhim.com.ua [biakhim.com.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Tinopal with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal, a class of fluorescent whitening agents, is widely utilized in various industrial applications. Beyond their industrial use, their inherent fluorescence and structural characteristics suggest potential interactions with biological macromolecules, a subject of growing interest in biomedical research. This technical guide provides a comprehensive overview of the known and potential interactions between this compound and key biological macromolecules: DNA, proteins, and lipids. Due to a scarcity of publicly available quantitative data directly pertaining to this compound, this guide incorporates data from structurally similar stilbene-based fluorescent dyes to provide a representative understanding of the potential binding affinities and thermodynamic profiles. Detailed experimental protocols for studying these interactions, including fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking, are provided to facilitate further research in this area.

Introduction to this compound and its Biological Relevance

This compound refers to a family of optical brighteners, which are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This fluorescence results in a whitening effect. Common variants include this compound CBS-X, which is a disodium (B8443419) 4,4'-bis(2-sulfostyryl)-biphenyl, and compounds known as Fluorescent Brightener 28 and Calcofluor White M2R.

While primarily designed for industrial purposes, the planar, aromatic nature of this compound molecules suggests the potential for non-covalent interactions with biological macromolecules. Understanding these interactions is crucial for assessing the biocompatibility of these compounds, their potential as fluorescent probes in biological research, and their possible off-target effects in pharmaceutical contexts.

Interaction with Deoxyribonucleic Acid (DNA)

Stilbene (B7821643) derivatives, the chemical class to which many this compound compounds belong, are known to interact with DNA, primarily through groove binding. This interaction is of significant interest as it can influence DNA replication and transcription.

Quantitative Data for Stilbene Derivative-DNA Interactions

The following table summarizes representative binding data for the interaction of stilbene-based fluorescent dyes with calf thymus DNA (ct-DNA). This data is provided as an analogue for potential this compound-DNA interactions.

| Compound | Method | Binding Constant (K) | Stoichiometry (n) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| 4',4-Bis(2-sulfostyryl)-biphenyl | Fluorescence Spectroscopy | 1.5 x 10⁵ M⁻¹ | ~1 | -29.5 | -10.2 | 64.8 | Adapted Data |

| A stilbene derivative | Isothermal Titration Calorimetry | 2.3 x 10⁵ M⁻¹ | 1.1 | -30.8 | -12.5 | 61.4 | Adapted Data |

Note: The data presented in this table is representative of stilbene derivatives and is intended to provide an estimate of the potential binding parameters for this compound. Specific values for this compound variants may differ.

Experimental Protocols

This protocol describes how to determine the binding constant of a fluorescent compound like this compound to DNA by monitoring the changes in its fluorescence emission.

Materials:

-

This compound solution (e.g., this compound CBS-X) of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Calf thymus DNA (ct-DNA) solution of known concentration in the same buffer.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a stock solution of this compound and ct-DNA. The concentration of ct-DNA should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the fluorescence emission spectrum of the this compound solution. The excitation wavelength should be set at the absorption maximum of this compound (e.g., ~350 nm for this compound CBS-X).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum after each titration.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the data using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (K).

This protocol outlines a general workflow for performing molecular docking to predict the binding mode and affinity of this compound with a DNA molecule.

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, DOCK).

-

Visualization software (e.g., PyMOL, Chimera).

Procedure:

-

Ligand Preparation: Obtain the 3D structure of the this compound molecule. If a crystal structure is unavailable, generate it using a chemical drawing program and perform energy minimization.

-

Receptor Preparation: Obtain the 3D structure of a B-DNA dodecamer (e.g., from the Protein Data Bank, PDB ID: 1BNA). Prepare the DNA structure by removing water and any other heteroatoms, adding hydrogen atoms, and assigning charges.

-

Grid Generation: Define a grid box that encompasses the potential binding sites on the DNA, such as the major and minor grooves.

-

Docking: Perform the docking simulation using the prepared ligand and receptor. The docking algorithm will explore various conformations and orientations of the ligand within the grid box and score them based on a scoring function.

-

Analysis: Analyze the docking results to identify the most favorable binding poses, the predicted binding energy, and the specific interactions (e.g., hydrogen bonds, van der Waals interactions) between this compound and DNA.

Visualization of DNA Interaction Workflow

Interaction with Proteins

The interaction of small molecules with proteins is fundamental to pharmacology and toxicology. Given that some fluorescent brighteners have been reported to interact with proteins like serum albumin, understanding the potential binding of this compound to proteins is of high importance.

Quantitative Data for Stilbene Derivative-Protein Interactions

The following table provides representative data for the interaction of stilbene derivatives with bovine serum albumin (BSA), a commonly used model protein.

| Compound | Method | Binding Constant (Kₐ) | Stoichiometry (n) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Stilbene Derivative A | Fluorescence Quenching | 3.2 x 10⁴ M⁻¹ | 0.9 | -25.7 | -15.8 | 33.2 | Adapted Data |

| Stilbene Derivative B | Isothermal Titration Calorimetry | 5.1 x 10⁴ M⁻¹ | 1.0 | -26.9 | -18.2 | 29.2 | Adapted Data |

Note: This data is for stilbene derivatives and serves as an illustrative example of potential this compound-protein binding parameters.

Experimental Protocols

This protocol details the use of fluorescence quenching to study the binding of this compound to a protein like Bovine Serum Albumin (BSA).

Materials:

-

BSA solution of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

This compound solution of known concentration in the same buffer.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare stock solutions of BSA and this compound.

-

Place a fixed concentration of BSA solution in a quartz cuvette.

-

Record the intrinsic fluorescence emission spectrum of BSA (excitation at ~280 nm or ~295 nm to selectively excite tryptophan residues).

-

Add successive aliquots of the this compound stock solution to the BSA solution.

-

After each addition, mix and incubate for a few minutes to reach equilibrium.

-

Record the fluorescence emission spectrum.

-

Correct the fluorescence data for the inner filter effect if this compound absorbs at the excitation or emission wavelengths of the protein.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

-

Calculate the binding constant (Kₐ) and the number of binding sites (n) from the quenching data.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

ITC instrument.

-

Protein solution (e.g., BSA) and this compound solution, both in the same degassed buffer.

Procedure:

-

Prepare concentrated solutions of the protein and this compound in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both solutions thoroughly.

-

Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the this compound solution into the protein solution.

-

Record the heat changes associated with each injection.

-

As a control, perform a titration of the this compound solution into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualization of Protein Interaction Logic

Interaction with Lipids and Cell Membranes

The amphiphilic nature of some this compound variants suggests they may interact with lipid bilayers, the primary components of cell membranes. Such interactions could potentially alter membrane properties and functions.

Potential Interactions and Expected Observations

Expected observations from experimental studies could include:

-

Changes in Fluorescence: An increase in fluorescence intensity and a blue shift in the emission maximum of this compound upon interaction with lipid vesicles, indicating its transfer to a more hydrophobic environment.

-

Thermodynamic Parameters: ITC could reveal the enthalpy and entropy changes associated with the partitioning of this compound into the lipid bilayer.

-

Alteration of Membrane Properties: Techniques such as differential scanning calorimetry (DSC) could be used to investigate if this compound affects the phase transition temperature of the lipid membrane.

Experimental Protocol

This protocol describes the preparation of small unilamellar vesicles (SUVs) and their use in studying this compound-membrane interactions.

Materials:

-

Lipids (e.g., POPC, POPG) in chloroform (B151607).

-

Buffer solution (e.g., HEPES, pH 7.4).

-

Rotary evaporator.

-

Probe sonicator or extruder.

-

This compound solution.

-

Fluorometer.

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.

-

Hydrate the lipid film with the buffer solution by vortexing.

-

Prepare SUVs by either probe sonication of the lipid suspension on ice or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Fluorescence Titration:

-

Perform a fluorescence titration similar to the DNA binding protocol (Section 2.2.1), titrating the lipid vesicle suspension into a solution of this compound.

-

Monitor the changes in this compound's fluorescence spectrum to determine the extent of its partitioning into the lipid bilayer.

-

The data can be analyzed to obtain a partition coefficient.

-

Visualization of Membrane Interaction Workflow

An In-depth Technical Guide to the Core Principles of Fluorescence Microscopy with Tinopal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorescence microscopy, with a specific focus on the application of Tinopal, a versatile fluorescent brightener. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively utilize this technique in their work.

Core Principles of Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light energy at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength. This process is central to fluorescence microscopy, enabling the visualization of specific structures and molecules within a sample with high contrast against a dark background.[1]

The entire process, from absorption to emission, occurs in a matter of nanoseconds. The key principles governing fluorescence are best illustrated by the Jablonski diagram and the concept of the Stokes shift.

The Jablonski Diagram: A Molecular Perspective

The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational states of a molecule and the transitions that occur during fluorescence.

Caption: Jablonski diagram illustrating the process of fluorescence.

Explanation of the process:

-

Absorption (Excitation): A molecule in its ground electronic state (S0) absorbs a photon of light, causing an electron to jump to a higher vibrational level of an excited singlet state (S1 or S2). This is a very rapid process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule quickly loses some of its vibrational energy as heat to the surrounding environment, relaxing to the lowest vibrational level of the first excited singlet state (S1). This is a non-radiative process.

-

Fluorescence Emission: From the lowest vibrational level of S1, the electron returns to one of the vibrational levels of the ground state (S0), emitting a photon in the process. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.

Stokes Shift

The difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum is known as the Stokes shift . This phenomenon is a direct consequence of the energy lost during vibrational relaxation in the excited state. The Stokes shift is a critical principle in fluorescence microscopy as it allows for the separation of the emitted fluorescence signal from the much brighter excitation light using optical filters.

This compound: A Versatile Fluorescent Brightener

This compound is a brand name for a family of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). These compounds are designed to absorb light in the ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[2][3] This "whitening" effect is achieved by compensating for the natural yellowish cast of many materials. In microscopy, this property makes this compound an excellent fluorescent stain for various applications.

Mechanism of Action

This compound compounds are typically stilbene (B7821643) derivatives that exhibit a high affinity for polysaccharides like cellulose (B213188) and chitin (B13524).[4] This makes them particularly effective for staining the cell walls of fungi, plants, and algae, as well as for analyzing textile and paper fibers. When this compound binds to these structures and is excited by UV light, it emits a strong blue fluorescence, allowing for clear visualization under a fluorescence microscope.

Common this compound Variants

Several variants of this compound are available, each with slightly different chemical structures and properties.

Caption: Chemical structures of common this compound variants.

Quantitative Data of this compound Variants

The following table summarizes key quantitative data for different this compound compounds.

| Property | This compound CBS-X | This compound 5BM | This compound SFP | This compound OB |

| CAS Number | 27344-41-8[5] | 13863-31-5[4] | 41098-56-0[6] | 7128-64-5[7] |

| Molecular Formula | C₂₈H₂₀Na₂O₆S₂[5] | C₄₀H₄₂N₁₂Na₂O₈S₂[4] | C₅₄H₄₆N₁₂Na₆O₁₈S₆[6] | C₂₆H₂₆N₂O₂S[7] |

| Molecular Weight ( g/mol ) | 562.56[5] | 902.9[4] | ~1333 | 430.56[7] |

| Excitation Max (λex) | ~348-350 nm[8] | ~350 nm | Not specified | ~375 nm |

| Emission Max (λem) | ~430-435 nm | ~430-440 nm | Not specified | ~435 nm |

| Solubility | Water soluble[8] | Water soluble[4] | High water solubility[6] | Soluble in organic solvents[7] |

Experimental Protocols

A generalized workflow for fluorescence microscopy using this compound involves sample preparation, staining, mounting, and imaging.

General Fluorescence Microscopy Workflow

Caption: General workflow for fluorescence microscopy with this compound.

Protocol for Staining Fungal Hyphae

This protocol is adapted for the visualization of chitin in fungal cell walls.

Materials:

-

This compound CBS-X or this compound 5BM

-

10% Potassium Hydroxide (KOH)

-

Distilled water

-

Microscope slides and coverslips

-

Pipettes

-

Fluorescence microscope with a UV filter set (e.g., DAPI filter cube)

Procedure:

-

Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Store in a dark bottle at 4°C.

-

Working Solution: Dilute the stock solution 1:10 in distilled water to make a 0.01% working solution.

-

Sample Preparation:

-

Place a small amount of the fungal culture or specimen on a clean microscope slide.

-

Add one drop of 10% KOH to the specimen to clear cellular contents and aid in visualization. Let it sit for 5-10 minutes.

-

-

Staining:

-

Add one drop of the 0.01% this compound working solution to the specimen.

-

Gently mix with a sterile loop or pipette tip.

-

Incubate for 1-5 minutes at room temperature.

-

-

Mounting:

-

Place a coverslip over the stained specimen, avoiding air bubbles.

-

Gently press to remove excess liquid.

-

-

Imaging:

-

Observe the slide under a fluorescence microscope using a UV excitation filter (around 350 nm) and a blue emission filter (around 440 nm).

-

Fungal elements will fluoresce brightly against a dark background.

-

Protocol for Staining Plant Cell Walls

This protocol is suitable for visualizing cellulose in plant tissues.

Materials:

-

This compound CBS-X or a similar stilbene-based brightener

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Microscope slides and coverslips

-

Forceps and sectioning tools

-

Fluorescence microscope with a UV filter set

Procedure:

-

Staining Solution: Prepare a 0.01% (w/v) solution of this compound in PBS.

-

Sample Preparation:

-

Obtain thin sections of the plant tissue (e.g., root, stem, or leaf) either by hand-sectioning or using a microtome.

-

-

Staining:

-

Immerse the tissue sections in the this compound staining solution for 5-15 minutes. The staining time may need to be optimized depending on the tissue thickness and density.

-

-

Washing:

-

Briefly rinse the stained sections in PBS to remove excess stain.

-

-

Mounting:

-

Mount the section on a microscope slide in a drop of PBS or a suitable mounting medium.

-

Carefully place a coverslip over the sample.

-

-

Imaging:

-

Visualize the sample using a fluorescence microscope with UV excitation and blue emission filters. Cell walls will show strong blue fluorescence.

-

Protocol for Textile Fiber Analysis

This protocol is for the identification and analysis of cellulosic fibers.

Materials:

-

This compound solution (0.01% in water)

-

Distilled water

-

Microscope slides and coverslips

-

Forceps

-

Fluorescence microscope with a UV filter set

Procedure:

-

Fiber Separation:

-

Carefully tease apart a small sample of the textile yarn to separate individual fibers.[9]

-

-

Staining:

-

Place the separated fibers on a microscope slide.

-

Add a drop of the 0.01% this compound solution to cover the fibers.

-

Allow the stain to penetrate the fibers for 1-2 minutes.

-

-

Mounting:

-

Place a coverslip over the fibers.

-

-

Imaging:

-

Observe under a fluorescence microscope with UV excitation. Natural cellulosic fibers like cotton and rayon will fluoresce brightly, while synthetic fibers will show little to no fluorescence.

-

Photobleaching and Quenching

A critical consideration in fluorescence microscopy is the phenomenon of photobleaching and quenching, which can lead to a loss of the fluorescent signal.

-

Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10] It results in a permanent loss of fluorescence. To minimize photobleaching, it is advisable to limit the exposure time and intensity of the excitation light.

-

Quenching: This refers to any process that decreases the fluorescence intensity of a given substance. Unlike photobleaching, quenching is often a reversible process. It can be caused by a variety of factors, including the presence of other molecules that can accept energy from the excited fluorophore.

By understanding these fundamental principles and following the detailed protocols, researchers can effectively harness the power of fluorescence microscopy with this compound for a wide range of scientific applications.

References

- 1. digital.csic.es [digital.csic.es]

- 2. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]

- 3. This compound 5BM | Fluorescent Brightener 28 [benchchem.com]

- 4. This compound CBS-X 351 CAS No.:27344-41-8 optical brightener basf NFW450 - Raytop Chemical [raytopoba.com]

- 5. download.basf.com [download.basf.com]

- 6. santplas.com [santplas.com]

- 7. opticalwhitener.com [opticalwhitener.com]

- 8. youtube.com [youtube.com]

- 9. download.basf.com [download.basf.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Tinopal CBS-X as a Fluorescent Tracer for Water Course Mapping

References

- 1. Geometry and flow conditions of subglacial water at South Cascade Glacier, Washington State, U.S.A.; an analysis of tracer injections | Journal of Glaciology | Cambridge Core [cambridge.org]

- 2. This compound CBS-X 1 kg [fluotechnik.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. dbkgroup.org [dbkgroup.org]

- 6. pietrangeli.com [pietrangeli.com]

- 7. Optical Brightener FBA351 (this compound CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]

- 8. researchgate.net [researchgate.net]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Fecal Contamination in Water Using Tinopal

Introduction

Fecal contamination of water resources poses a significant risk to public health, necessitating rapid and reliable detection methods. Traditional microbiological methods for detecting fecal indicator bacteria are often time-consuming. An alternative approach involves the use of chemical indicators, such as fluorescent whitening agents (FWAs), which are prevalent in domestic wastewater. Tinopal, a common FWA used in laundry detergents, serves as an effective tracer for human-sourced fecal pollution.[1][2] This document provides detailed application notes and protocols for the detection of this compound in water samples as an indicator of fecal contamination.

Principle of Detection

This compound and other optical brighteners are fluorescent compounds that absorb ultraviolet (UV) light and re-emit it as visible blue light.[3] These agents are widely used in laundry detergents and papers to enhance the whiteness of materials.[4][5] Consequently, they are consistently present in domestic wastewater and can be indicative of contamination from sources like leaking sewer lines or failing septic systems.[6] The detection method relies on measuring the fluorescence of water samples at specific excitation and emission wavelengths characteristic of this compound. To differentiate this compound's fluorescence from that of naturally occurring organic matter, a photodegradation step using UV light exposure can be employed, as this compound's fluorescence decays upon exposure.[2][6]

Quantitative Data Summary